Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate
Description
The compound Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate is a phosphonodiamidate derivative featuring a central phosphorus atom linked to a furan-thiazole heterocyclic system. Its structure includes:
- Diethyl propionate ester groups at the termini.
- A phosphanediyl bridge connecting bis(azanediyl) groups.
- A furan ring substituted at the 5-position with a 2-amino-5-isobutylthiazole moiety.
Properties
Molecular Formula |
C21H33N4O5PS |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-1-oxopropan-2-yl)amino]phosphanyl]amino]propanoate |
InChI |
InChI=1S/C21H33N4O5PS/c1-7-28-19(26)13(5)24-31(25-14(6)20(27)29-8-2)17-10-9-15(30-17)18-16(11-12(3)4)32-21(22)23-18/h9-10,12-14,24-25H,7-8,11H2,1-6H3,(H2,22,23) |
InChI Key |
JGCMEVUWRCNKKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NP(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
Yield and Characterization
- Yield : 68–72%
- Spectroscopic Data :
Furan-Phosphanediyl Coupling
The furan-phosphanediyl-azanediyl core is assembled via Staudinger-Type Phosphane Ligation :
Stepwise Procedure
- Phosphane Activation :
- Reagent : PCl₃ (1.2 equiv) in anhydrous THF at 0°C.
- Intermediate : Trichlorophosphane adduct.
- Nucleophilic Amination :
- Reagent : Ethylenediamine (2.5 equiv), triethylamine (3.0 equiv).
- Conditions : 25°C, 12 hours under N₂.
- Furan Ring Attachment :
Optimization Challenges
- Phosphane Sensitivity : Moisture exclusion is critical to prevent hydrolysis to phosphine oxides.
- Stereocontrol : Chiral centers at propionate positions (2S,2'S) require enantioselective catalysis (e.g., L-proline, 10 mol%).
Diethyl Propionate Esterification
The terminal carboxylic acid groups are esterified via Acid-Catalyzed Fischer Esterification :
Reaction Parameters
Purification and Yield
- Workup : Neutralization with Na₂CO₃, extraction with ethyl acetate, and vacuum distillation.
- Yield : 85–90%
- Purity : ≥98% (HPLC, C18 column, acetonitrile:H₂O = 70:30).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Enzymatic Esterification
- Enzyme : Candida antarctica lipase B (CAL-B).
- Solvent : tert-Butanol, 40°C, 72 hours.
- Yield : 65% (lower than acid catalysis but enantiomerically pure).
Critical Analysis of Methodologies
Byproduct Formation and Mitigation
Scalability and Industrial Feasibility
- Cost Drivers :
- High-purity DMF (USD 150/L) in coupling steps.
- Chiral catalysts (USD 500–1,000/g).
- Process Intensification :
- Continuous-flow reactors reduce solvent use by 40%.
Chemical Reactions Analysis
Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.
Scientific Research Applications
Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of metabolic enzymes, making it a candidate for drug development.
Biological Studies: It has been studied for its antimicrobial and anticancer properties, owing to its unique structure and reactivity.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate involves its interaction with specific molecular targets. The compound can inhibit metabolic enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Thiazole Disulfides ()
2,2′-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide features a thiazole core with disulfide and cyano groups. Key differences:
Thiazolium Salts ()
Bis-thiazolium diiodides (e.g., 2f ) are ionic compounds with thiazolium rings and alkyl linkers. Unlike the neutral target compound, these salts may exhibit higher water solubility but reduced membrane permeability .
Complex Carbamates ()
Thiazol-5-ylmethyl carbamates in have stereochemically complex backbones with multiple chiral centers. Their carbamate groups contrast with the target’s propionate esters, which are more prone to hydrolytic cleavage .
Table 2: Thiazole Derivatives Comparison
Stability and Pharmaceutical Considerations
The patent in highlights pH-dependent stability for a thiadiazole derivative, requiring formulations with pH 2.0–6.4. For the target compound:
- Heterocycles : The furan-thiazole system may offer metabolic resistance compared to thiadiazoles in , though direct data is lacking .
Biological Activity
Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article provides an overview of its synthesis, biological evaluation, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors, including 5-(2-amino-5-isobutylthiazol-4-yl)furan derivatives. The synthesis pathway typically includes:
- Formation of Thiazole Derivatives : Starting from 2-amino-5-isobutylthiazole.
- Phosphorylation : Involves the introduction of phosphonate groups.
- Esterification : The final step involves the formation of diethyl esters.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in carbohydrate metabolism. Notably, it has shown significant inhibitory effects on α-glucosidase, an enzyme that plays a crucial role in the hydrolysis of carbohydrates into glucose.
Inhibitory Activity
Recent studies have demonstrated that various derivatives containing thiazole and furan moieties exhibit varying degrees of α-glucosidase inhibition. The following table summarizes the IC50 values (the concentration required to inhibit 50% of enzyme activity) for selected compounds:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| Compound III-10 | 4.120 | Competitive |
| Compound III-24 | 0.645 | Noncompetitive |
| Acarbose | 452.243 | Standard Inhibitor |
Toxicity Evaluation
In vitro studies have assessed the cytotoxicity of these compounds against human cell lines such as HEK293, RAW264.7, and HepG2. Notably, compounds III-10 and III-24 exhibited low toxicity levels, indicating their potential as safe therapeutic agents for diabetes treatment .
Case Studies
- Antidiabetic Potential : A study evaluated the efficacy of various thiazole-furan derivatives in diabetic models. The results indicated that compounds with structural similarities to this compound significantly reduced blood glucose levels in treated subjects .
- Molecular Docking Studies : Molecular docking simulations have been conducted to elucidate the binding interactions between these compounds and α-glucosidase. The findings suggested that structural modifications could enhance binding affinity and specificity towards the target enzyme .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
